molecular formula C21H23N3O3S2 B11202885 N-[5-[[(3-Methylphenyl)sulfonyl]amino]-2-benzothiazolyl]cyclohexanecarboxamide CAS No. 951612-20-7

N-[5-[[(3-Methylphenyl)sulfonyl]amino]-2-benzothiazolyl]cyclohexanecarboxamide

Cat. No.: B11202885
CAS No.: 951612-20-7
M. Wt: 429.6 g/mol
InChI Key: CTWZECKLTFHWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring, a sulfonamide group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The sulfonamide group is introduced by reacting the benzothiazole intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the cyclohexanecarboxamide moiety is attached through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LAH), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

    Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzothiazole ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE is unique due to its combination of a benzothiazole ring, a sulfonamide group, and a cyclohexanecarboxamide moiety

Properties

CAS No.

951612-20-7

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-[5-[(3-methylphenyl)sulfonylamino]-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H23N3O3S2/c1-14-6-5-9-17(12-14)29(26,27)24-16-10-11-19-18(13-16)22-21(28-19)23-20(25)15-7-3-2-4-8-15/h5-6,9-13,15,24H,2-4,7-8H2,1H3,(H,22,23,25)

InChI Key

CTWZECKLTFHWAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=N3)NC(=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.